

NBI-35965 Technical Support Center: Solubility and Vehicle Preparation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: NBI-35965

Cat. No.: B8022463

[Get Quote](#)

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and vehicle preparation of **NBI-35965**. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.

Solubility Data

NBI-35965 is available as a hydrochloride salt, which influences its solubility characteristics. The following table summarizes its solubility in common laboratory solvents.

Solvent	Maximum Concentration (mM)	Maximum Concentration (mg/mL)	Reference
Water	100	43.78	
DMSO	100	43.78	

Note: The molecular weight of **NBI-35965** hydrochloride is 437.79 g/mol . Always refer to the batch-specific molecular weight on the product vial or Certificate of Analysis when preparing solutions.

Vehicle Preparation Protocols for In Vivo Studies

The selection of an appropriate vehicle is critical for the successful administration of **NBI-35965** in animal models. Below are examples of vehicles that have been used in published studies.

Administration Route	Vehicle Composition	Preparation Notes	Reference
Oral (gavage)	5% D-mannitol in water	Dissolve D-mannitol in water before adding NBI-35965.	[1]
Oral (gavage)	0.5% Carboxymethylcellulose sodium (CMC Na) in water	To prepare a 0.5% CMC Na solution, dissolve 0.5 g of CMC Na in 100 mL of ddH ₂ O. Then, add the powdered NBI-35965 to the desired concentration to form a suspension.	[1]
Intravenous (i.v.) / Subcutaneous (s.c.)	Saline (0.9% NaCl)	Prepare saline by dissolving 0.9 g of sodium chloride in 100 mL of ddH ₂ O. NBI-35965 hydrochloride's water solubility makes saline a suitable vehicle for parenteral routes.	[1]
Co-solvent System (e.g., for injection)	10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline	First, dissolve NBI-35965 in DMSO. Then, add PEG300 and mix until clear. Add Tween 80 and mix. Finally, add saline to the final volume.	[1]
Lipid-based Vehicle (e.g., for injection)	10% DMSO, 90% Corn Oil	Dissolve NBI-35965 in DMSO first. Then, add the corn oil and mix thoroughly to create a	[1]

clear solution or a
uniform suspension.

Troubleshooting Guide

This section addresses common issues that may arise when handling **NBI-35965**.

Issue 1: Compound precipitates out of aqueous solution.

- Question: I dissolved **NBI-35965** hydrochloride in water, but it crashed out when I added it to my phosphate-buffered saline (PBS) at physiological pH. What happened?
- Answer: **NBI-35965** is a hydrochloride salt and is described as "water-soluble," which typically implies good solubility at acidic pH.[2] When the pH of the solution is raised, for example, by adding it to a neutral or alkaline buffer like PBS (pH 7.4), the compound may convert to its free base form, which is likely less soluble, causing it to precipitate.
 - Solution 1: pH Adjustment. Check the pH of your final solution. If it is neutral or basic, consider lowering the pH with a small amount of dilute HCl to keep the compound protonated and soluble.
 - Solution 2: Use a Co-solvent System. For in vitro assays in buffered media, consider preparing a concentrated stock solution in DMSO and then diluting it into your assay medium. Ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent effects on your experimental system.
 - Solution 3: Use a Different Vehicle. For in vivo studies, if direct dissolution in saline is problematic, consider using one of the co-solvent or suspension formulations listed in the vehicle preparation table.

Issue 2: Difficulty achieving a high concentration in a non-DMSO solvent for in vivo studies.

- Question: I need to administer a high dose of **NBI-35965**, but I'm having trouble dissolving it in saline at the required concentration.
- Answer: While **NBI-35965** hydrochloride is soluble in water, achieving very high concentrations may be challenging.

- Solution 1: Gentle Warming and Sonication. Gentle warming (e.g., to 37°C) and brief sonication can help to increase the rate of dissolution. However, be cautious about the stability of the compound at elevated temperatures for extended periods.
- Solution 2: Co-solvent Formulations. For high-concentration dosing, using a co-solvent system is often necessary. The formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline is designed for poorly soluble compounds.[\[1\]](#)
- Solution 3: Suspension. If a true solution is not required, you can prepare a micronized suspension in a vehicle like 0.5% CMC Na. Ensure the suspension is uniform before each administration.[\[1\]](#)

Frequently Asked Questions (FAQs)

Q1: How should I store **NBI-35965** powder and stock solutions? A1: The powdered form of **NBI-35965** hydrochloride should be stored desiccated at room temperature. For stock solutions, it is recommended to store them at -20°C or -80°C. In solvent, the stability is generally cited as 1 month at -20°C and 6 months at -80°C.[\[1\]](#)

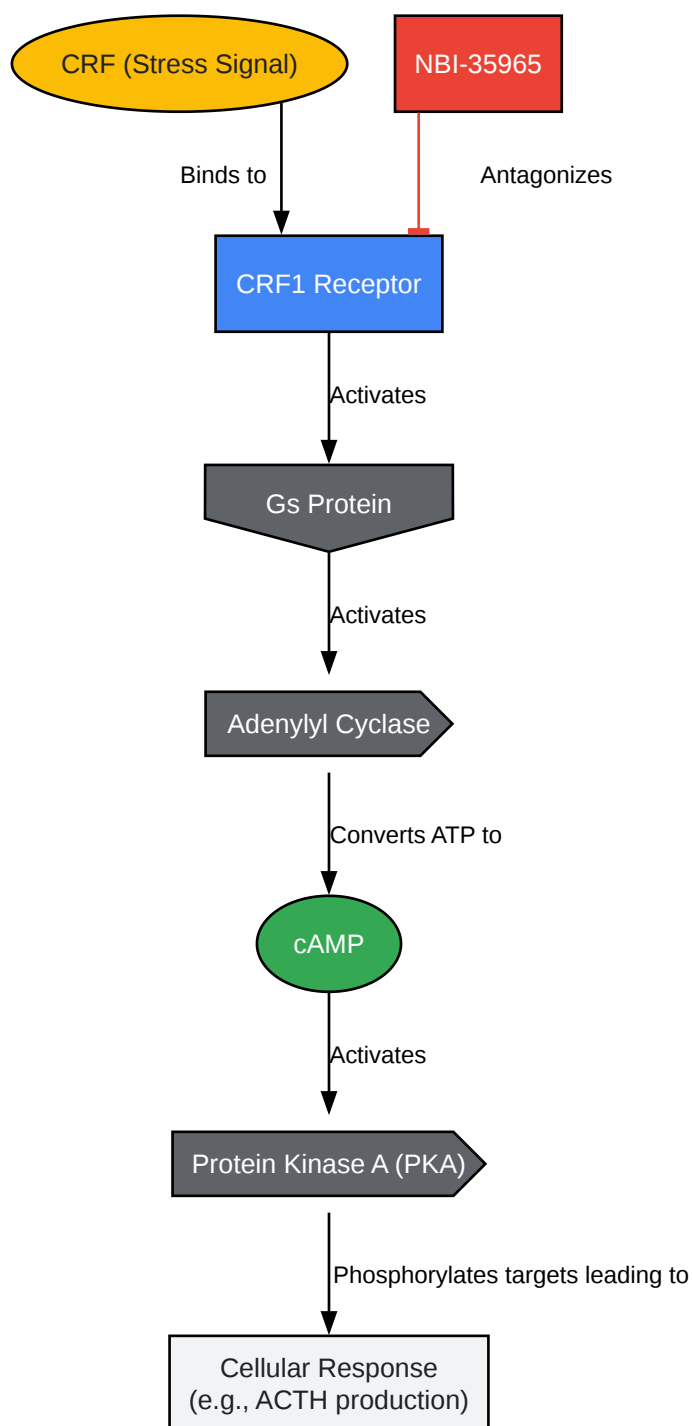
Q2: Is **NBI-35965** cell-permeable? A2: Yes, **NBI-35965** is described as orally active and brain-penetrant, which indicates that it can cross cell membranes.[\[3\]](#)

Q3: What is the mechanism of action of **NBI-35965**? A3: **NBI-35965** is a potent and selective antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1).[\[2\]](#) It has a high affinity for CRF1 (K_i of approximately 4 nM) and very low affinity for CRF2 ($K_i > 10,000$ nM). By blocking the CRF1 receptor, it inhibits downstream signaling pathways, such as cAMP accumulation and the production of adrenocorticotrophic hormone (ACTH).

Experimental Workflows and Signaling Pathways

Below are diagrams illustrating key experimental workflows and the relevant signaling pathway for **NBI-35965**.

Caption: Decision workflow for **NBI-35965** vehicle preparation.



[Click to download full resolution via product page](#)

Caption: Simplified CRF1 receptor signaling pathway showing the inhibitory action of **NBI-35965**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. NBI 35965 hydrochloride | CRFR | 1782228-59-4 | Invivochem [[invivochem.com](https://www.invivochem.com)]
- 2. A novel water-soluble selective CRF1 receptor antagonist, NBI 35965, blunts stress-induced visceral hyperalgesia and colonic motor function in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbi 35965 — TargetMol Chemicals [[targetmol.com](https://www.targetmol.com)]
- To cite this document: BenchChem. [NBI-35965 Technical Support Center: Solubility and Vehicle Preparation]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8022463#nbi-35965-solubility-and-vehicle-preparation>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com